2'-Desoxiisoguanosina

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2'-deoxyisoguanosine involves various chemical pathways. For example, Kazimierczuk et al. (1991) described the synthesis using condensation of the imidazole precursor with benzoyl isocyanate, followed by reaction with ammonia. Additionally, Seela and Gabler (1994) detailed a two-step procedure from 2'-deoxyguanosine, showcasing the chemical versatility in synthesizing 2'-deoxyisoguanosine and related compounds (Kazimierczuk et al., 1991); (Seela & Gabler, 1994).

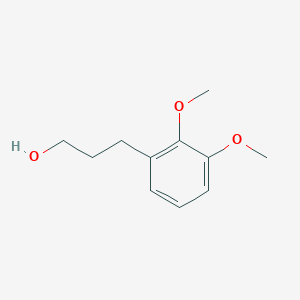

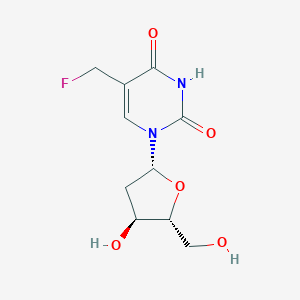

Molecular Structure Analysis

The molecular structure of 2'-deoxyisoguanosine has been explored through various studies. Seela and Wei (1997) prepared 2'-deoxyisoguanosine phosphonates as building blocks for oligonucleotide synthesis, revealing insights into its structure and stability during synthesis (Seela & Wei, 1997).

Chemical Reactions and Properties

Research by Golankiewicz et al. (1990) and Martinot & Benner (2004) has shown that 2'-deoxyisoguanosine can undergo spontaneous hydrolytic cleavage and exhibits unique tautomeric properties. These studies highlight its reactive nature and the influence of structural modifications on its chemical behavior (Golankiewicz et al., 1990); (Martinot & Benner, 2004).

Physical Properties Analysis

The hydration structures and interaction with water have been detailed by Asami, Urashima, and Saigusa (2009), who used IR-UV double resonance spectroscopy for their studies. Their work provides a detailed comparison of 2'-deoxyguanosine hydration structures with guanosine, emphasizing the impact of the 2'-hydroxy group on hydration (Asami, Urashima, & Saigusa, 2009).

Chemical Properties Analysis

The reaction of singlet oxygen with 2'-deoxyguanosine and the formation of oxidation products were thoroughly investigated by Ravanat & Cadet (1995), highlighting its susceptibility to oxidative stress and the potential implications for DNA damage and repair mechanisms (Ravanat & Cadet, 1995).

Aplicaciones Científicas De Investigación

Estructuras Supramoleculares y Aplicaciones Potenciales

“2'-Desoxiisoguanosina”, también conocida como isoguanosina (isoG), puede autoensamblarse en diversas estructuras supramoleculares, tales como tetrámeros y decámeros, en presencia de varios cationes . Esta propiedad tiene una amplia gama de aplicaciones, incluyendo ióforos, genética, formación de geles y tratamiento del cáncer .

Daño y Reparación del ADN

El estudio de “this compound” y sus derivados ha sido crucial para comprender los mecanismos de daño y reparación del ADN. Por ejemplo, el daño del ADN inducido por cromo (VI), química de Fenton, fotoinducción con lumazina o por ultrasonido en solución neutra se ha estudiado utilizando este compuesto .

Estudios de Mutagénesis

Las mutagenicidades de algunos productos generados por la oxidación de 2'-desoxiadenosina 5'-trifosfato, la sanitización del conjunto de nucleótidos y la síntesis de traslesión se han estudiado utilizando "this compound" .

Estudios de Entrecruzamiento

Caracterizar el entrecruzamiento entre nucleósidos en hebras opuestas de ADN ha sido otra aplicación de "this compound" .

Reparación de Excisión de Desoxiinósina Mediada por Endonucleasa V

“this compound” se ha utilizado en estudios relacionados con la reparación de escisión de desoxiinósina mediada por endonucleasa V .

Desarrollo de Medicamentos

Los análogos de nucleósidos de purina, incluyendo “this compound”, se han utilizado en el tratamiento de leucemias linfoides crónicas más raras .

Estudios de Transcripción Inversa del VIH-1

Se ha encontrado que algunos análogos de “this compound” en la posición C8 inducen un arresto de polimerización retardado durante la transcripción inversa del VIH-1 .

Tratamiento de Trichomonas Vaginalis

La susceptibilidad de Trichomonas vaginalis clínicamente resistente al metronidazol a dos análogos, toyocamicina y 2-fluoro-2'-desoxiadenosina, se probó in vitro .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Direcciones Futuras

Future research could focus on the excited state dynamics of 2’-deoxyisoguanosine in aqueous solution at different pH levels . This could provide insights into how the type of sugar in the N9 position of the isoguanine chromophore affects the photophysical properties and the electronic relaxation pathways .

Mecanismo De Acción

Target of Action

2’-Deoxyisoguanosine, also known as 2-Hydroxydeoxyadenosine, is a purine nucleoside analog It’s known that nucleoside analogs often target nucleic acid synthesis processes, interacting with enzymes such as dna polymerase and reverse transcriptase .

Mode of Action

Studies have shown that it involves nonradiative decay pathways, where the population decays from the excited state through internal conversion to the ground state . This process occurs via two relaxation pathways with lifetimes of hundreds of femtoseconds and less than 2 picoseconds .

Biochemical Pathways

It’s also known that the compound’s photostability is influenced by the presence of an amino group at the C6 position and a carbonyl group at the C2 position of the purine chromophore .

Pharmacokinetics

They are metabolized by various enzymes and excreted primarily through the kidneys .

Result of Action

It’s known that the compound has low potency and specificity in inhibiting tumor cell growth

Action Environment

The action of 2’-Deoxyisoguanosine is influenced by environmental factors such as pH and the presence of certain ions . Studies have shown that the compound’s excited state dynamics are studied in aqueous solution at pH 7.4 and 1.4 . Furthermore, its photostability, an inherent property required to survive the extreme ultraviolet radiation conditions of the prebiotic era, is influenced by the presence of an amino group at the C6 position and a carbonyl group at the C2 position of the purine chromophore .

Propiedades

IUPAC Name |

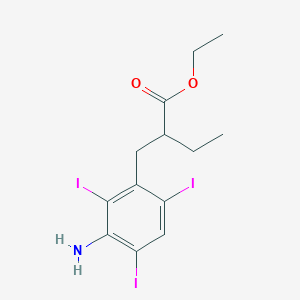

6-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-7-9(14-10(18)13-8)15(3-12-7)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFIFWZFCNRPBN-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(NC(=O)N=C32)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147604 | |

| Record name | Adenosine, 1,2-dihydro-2'-deoxy-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106449-56-3 | |

| Record name | 2′-Deoxy-2,3-dihydro-2-oxoadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106449-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine, 1,2-dihydro-2'-deoxy-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106449563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine, 1,2-dihydro-2'-deoxy-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Bis(2-chloroethyl)amino]-4-methylbenzamide](/img/structure/B9809.png)

![3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine](/img/structure/B9815.png)